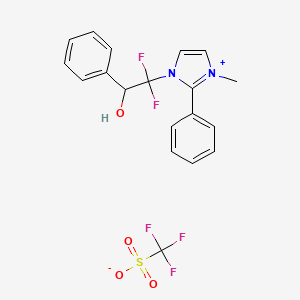
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate is a chemical compound with the molecular formula C12H13F2N2OCF3O3S It is known for its unique structure, which includes a difluoro-hydroxy-phenyl-ethyl group attached to a methyl-imidazolium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate typically involves the reaction of 1,1-difluoro-2-hydroxy-2-phenyl-ethyl with 2-phenyl-3-methyl-imidazole in the presence of a suitable triflate source. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as a Lewis acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The difluoro group can be reduced to form a single fluorine or hydrogen atom.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(1,1-Difluoro-2-keto-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate.
Reduction: Formation of 1-(1-Fluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate involves its interaction with molecular targets such as enzymes or receptors. The difluoro-hydroxy-phenyl-ethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to modulation of their activity. The imidazolium ring can also participate in π-π stacking interactions, further influencing the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium chloride
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-imidazolium triflate
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium bromide
Uniqueness
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and hydroxyl groups, along with the imidazolium ring, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
341529-22-4 |
|---|---|
Formule moléculaire |
C19H17F5N2O4S |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
2,2-difluoro-2-(3-methyl-2-phenylimidazol-3-ium-1-yl)-1-phenylethanol;trifluoromethanesulfonate |
InChI |
InChI=1S/C18H17F2N2O.CHF3O3S/c1-21-12-13-22(17(21)15-10-6-3-7-11-15)18(19,20)16(23)14-8-4-2-5-9-14;2-1(3,4)8(5,6)7/h2-13,16,23H,1H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
JUSJIRSNMQMOCY-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(N(C=C1)C(C(C2=CC=CC=C2)O)(F)F)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)

![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)
